Validated Purity and Batch-to-Batch Certificate-of-Analysis Coverage vs. Commercial N-(2-Chlorobenzyl) Analog
N-(2-fluorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is supplied by Bidepharm at a standard purity of 98 % with batch‑specific Certificates of Analysis that include NMR, HPLC, and GC data . In contrast, the commercially available N‑(2‑chlorobenzyl)‑1‑methyl‑1H‑1,2,3‑triazole‑4‑carboxamide (CAS 1235039‑46‑9) is typically offered at 95 % purity without detailed batch‑level analytical documentation . For research laboratories requiring reproducible biological assays or synthesis of derivatives, this purity differential reduces the probability of activity‑skewing impurities.
| Evidence Dimension | Purity (%) and availability of batch‑specific Certificates of Analysis |
|---|---|
| Target Compound Data | 98 % purity; CoA includes NMR, HPLC, and GC |
| Comparator Or Baseline | N‑(2‑chlorobenzyl)‑1‑methyl‑1H‑1,2,3‑triazole‑4‑carboxamide (CAS 1235039‑46‑9), typically 95 % purity; CoA limited to HPLC or not routinely provided |
| Quantified Difference | Δ ≈ 3 percentage points; qualitative difference in CoA completeness |
| Conditions | Supplier‑specified purity; Bidepharm lot QC for the target compound vs. commercial specifications for the comparator as listed on smolecule.com |
Why This Matters
Higher initial purity reduces the risk of confounding bioactivity from by‑products, directly improving data reproducibility in SAR campaigns and lowering downstream purification costs.
